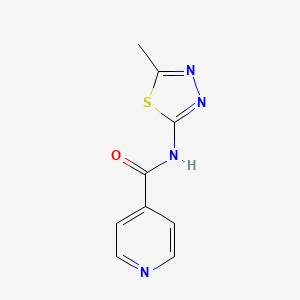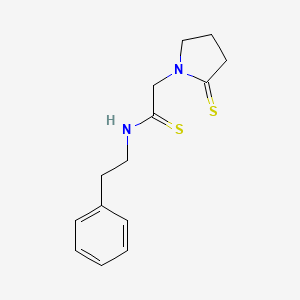
N-(5-methyl-1,3,4-thiadiazol-2-yl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-methyl-1,3,4-thiadiazol-2-yl)isonicotinamide” is a chemical compound with the linear formula C8H15N3S . It is part of a class of compounds known as 1,3,4-thiadiazoles, which are heterocyclic compounds containing a ring of four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “N-(5-methyl-1,3,4-thiadiazol-2-yl)isonicotinamide” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can be used to identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(5-methyl-1,3,4-thiadiazol-2-yl)isonicotinamide” can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry, while its solubility can be determined using solubility tests .科学的研究の応用
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have garnered attention for their antimicrobial properties. In a study by Kamel et al., synthesized 1,3,4-thiadiazole derivatives were tested against E. coli , B. mycoides , and C. albicans . Notably, four compounds demonstrated superior antimicrobial activity .
Fluorescent Probes
Certain derivatives of 1,3,4-thiadiazoles, including our compound of interest, have been explored as fluorescent probes. These molecules can selectively bind to specific targets, making them valuable tools for imaging and diagnostics .
Food Additives
Interestingly, 1,3,4-thiadiazoles have found applications as food additives. Their unique chemical properties contribute to enhancing food quality, preservation, and safety .
Polymer Chemistry
Researchers have investigated the incorporation of 1,3,4-thiadiazole moieties into polymers. These modified polymers exhibit altered properties, such as improved mechanical strength, thermal stability, and electrical conductivity .
Biological Activities
The 1,3,4-thiadiazole ring system has been associated with various biological activities:
Other Applications
Beyond the mentioned fields, 1,3,4-thiadiazoles have been investigated for their roles as antifungal, antimalarial, and anticonvulsant agents. These diverse applications highlight the versatility of this class of compounds .
作用機序
Target of Action
The primary target of N-(5-methyl-1,3,4-thiadiazol-2-yl)isonicotinamide is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy . It is a transcription factor that transmits signals from the cell surface to the nucleus, leading to the transcription of genes involved in cell growth, proliferation, and survival .
Mode of Action
N-(5-methyl-1,3,4-thiadiazol-2-yl)isonicotinamide interacts with its target, STAT3, by directly binding to the SH2 domain . This binding inhibits the phosphorylation and translocation of STAT3, thereby preventing the transcription of downstream genes . The compound has been shown to inhibit the Interleukin-6 (IL-6)/JAK/STAT3 pathway .
Biochemical Pathways
The compound affects the IL-6/JAK/STAT3 pathway . IL-6 is a cytokine that activates the JAK/STAT3 pathway, leading to the transcription of genes that promote cell survival and proliferation . By inhibiting this pathway, N-(5-methyl-1,3,4-thiadiazol-2-yl)isonicotinamide can potentially suppress the growth of cancer cells .
Pharmacokinetics
The compound has been shown to exhibit anti-proliferative activity against cancer cells overexpressing stat3 , suggesting that it may have favorable bioavailability and distribution characteristics
Result of Action
N-(5-methyl-1,3,4-thiadiazol-2-yl)isonicotinamide exhibits anti-proliferative activity against cancer cells overexpressing STAT3 . Specifically, it has been shown to induce cell cycle arrest and apoptosis in DU145 and MDA-MB-231 cancer cells . In a DU145 xenograft model, the compound demonstrated in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at a dose of 50 mg/kg .
将来の方向性
特性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c1-6-12-13-9(15-6)11-8(14)7-2-4-10-5-3-7/h2-5H,1H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRBZBXEFHBYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(1-piperidinyl)ethyl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5668195.png)
![5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2-amine](/img/structure/B5668197.png)



![(3R*,4S*)-1-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-4-propylpyrrolidin-3-amine](/img/structure/B5668230.png)
![6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5668234.png)
![1-{2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B5668244.png)
![6-(4-fluorophenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5668252.png)
![(1S*,4S*)-2-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5668258.png)
![N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)nicotinamide](/img/structure/B5668263.png)

![5-{[1-(methoxyacetyl)-4-methylpiperazin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5668286.png)
![N-(2-methylphenyl)-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5668294.png)